molecular formula C8H6F2O2 B1428616 2,4-Difluoro-6-methoxybenzaldehyde CAS No. 608515-57-7

2,4-Difluoro-6-methoxybenzaldehyde

Cat. No. B1428616
M. Wt: 172.13 g/mol
InChI Key: BLWLZXJCBNYJAP-UHFFFAOYSA-N
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Patent
US07285563B2

Procedure details

To a solution of 3.5-difluoroanisole (25 g; 175 mmol) in dichloromethane (150 ml) cooled at 0° C. was added titanium tetrachloride (30.7 ml; 280 mmol). To this mixture was added dropwise over 10 minutes dichloromethyl methylether (15.8 ml; 175 mmol), and after complete addition the mixture was stirred at room temperature for 1 hour. The reaction was poured onto ice/water (500 ml) and extracted with DCM (3×300 ml). The combined DCM layers were washed with water (500 ml), saturated NaCl (200 ml), dried over Na2SO4, filtered and evaporated. The residue was purified by column chromatography on silica-eluting with a gradient rising from 15% Et2O in isohexanes rising to 30% Et2O in isohexanes to give the title compound (11.2 g, 37%) as a white solid.
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
15.8 mL
Type
reactant
Reaction Step Two
Quantity
30.7 mL
Type
catalyst
Reaction Step Three
Yield
37%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]([O:9][CH3:10])[CH:5]=[C:6]([F:8])[CH:7]=1.Cl[CH:12]([O:14]C)Cl>ClCCl.[Ti](Cl)(Cl)(Cl)Cl>[F:1][C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([O:9][CH3:10])[C:3]=1[CH:12]=[O:14]

Inputs

Step One
Name
Quantity
25 g
Type
reactant
Smiles
FC=1C=C(C=C(C1)F)OC
Name
Quantity
150 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
15.8 mL
Type
reactant
Smiles
ClC(Cl)OC
Step Three
Name
Quantity
30.7 mL
Type
catalyst
Smiles
[Ti](Cl)(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
after complete addition the mixture
ADDITION
Type
ADDITION
Details
The reaction was poured onto ice/water (500 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×300 ml)
WASH
Type
WASH
Details
The combined DCM layers were washed with water (500 ml), saturated NaCl (200 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by column chromatography on silica-
WASH
Type
WASH
Details
eluting with a gradient

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
FC1=C(C=O)C(=CC(=C1)F)OC
Measurements
Type Value Analysis
AMOUNT: MASS 11.2 g
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 37.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.